molecular formula C14H10Cl3NO3 B1303820 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 453557-69-2

2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No.: B1303820
CAS No.: 453557-69-2
M. Wt: 346.6 g/mol
InChI Key: JXPCKBBREBOFKN-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C14H10Cl3NO3 and a molecular weight of 346.593 g/mol . This compound is characterized by the presence of a trichloromethyl group, a methoxybenzoyl group, and a pyrrole ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves the reaction of 3-methoxybenzoyl chloride with 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(4-(4-methoxybenzoyl)-1H-pyrrol-2-yl)-1-ethanone
  • 2,2,2-Trichloro-1-(4-(3-methoxyphenyl)-1H-pyrrol-2-yl)-1-ethanone

Uniqueness

2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Biological Activity

2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a trichloro group and a methoxybenzoyl moiety attached to a pyrrole ring. Its molecular formula is C13H10Cl3NO2C_{13}H_{10}Cl_3NO_2 with a molecular weight of approximately 348.58 g/mol. The unique arrangement of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may exert its effects by:

  • Enzyme Inhibition : The trichloroethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of certain enzymes.
  • Receptor Modulation : The methoxybenzoyl group may facilitate binding to receptor sites, modulating their activity and influencing various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon Cancer)5.5
Compound BMCF7 (Breast Cancer)7.8
Compound CA549 (Lung Cancer)6.0

These results suggest that the presence of the methoxy group plays a crucial role in enhancing cytotoxicity towards cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in treating bacterial infections .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Effects : A research team evaluated the efficacy of a series of pyrrole derivatives against human cancer cell lines. The study found that compounds with similar structures had IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, researchers synthesized various benzamide derivatives and tested them against common pathogens. The results showed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-3-8(5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPCKBBREBOFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175774
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-69-2
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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